

An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate

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Compound of Interest		
Compound Name:	1-Chloroethyl Cyclohexyl	
	Carbonate	
Cat. No.:	B051669	Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **1-Chloroethyl Cyclohexyl Carbonate**, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

1-Chloroethyl Cyclohexyl Carbonate is a halogenated organic compound, specifically a chlorinated carbonate ester.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1][2][3][4] The presence of the chloroethyl group imparts significant reactivity to the molecule, making it a valuable synthetic intermediate.[2]

Identification



Identifier	Value
IUPAC Name	1-chloroethyl cyclohexyl carbonate[5]
CAS Number	99464-83-2[2][3][5]
Molecular Formula	C9H15ClO3[2][3][5]
Molecular Weight	206.67 g/mol [5][6]
Synonyms	1-(Cyclohexyloxycarbonyloxy)ethyl chloride, Carbonic acid 1-chloroethyl ester cyclohexyl ester, Cilexetil chloride[2][5]

Physical and Chemical Properties

Property	- Value	Source(s)
Appearance	Clear, colorless to pale yellow liquid with a pungent odor.	[1][2][3][4]
Melting Point	-16 °C	[3]
Boiling Point	283.9 ± 19.0 °C (Predicted)	[5]
Density	1.12 g/cm ³	[3]
Solubility	Soluble in common organic solvents such as toluene, acetone, chloroform, and THF. [3][7] Slightly soluble in water. [1]	[1][3][7]
Purity	≥ 98.0% (by Gas Chromatography)	[3]

Synthesis and Experimental Protocols

The primary method for synthesizing **1-Chloroethyl Cyclohexyl Carbonate** is through the reaction of cyclohexanol with 1-chloroethyl chloroformate.[8][9] This reaction is a dehydrochlorination process, which is a type of nucleophilic acyl substitution.[8] The hydroxyl



group of cyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.[8]

General Synthesis Workflow



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Caption: General workflow for the synthesis of 1-Chloroethyl Cyclohexyl Carbonate.

Detailed Experimental Protocol

The following protocol is based on a literature procedure for the synthesis of **1-Chloroethyl** Cyclohexyl Carbonate[9][10]:

Materials:

- Cyclohexanol (1.83 g, 18.27 mmol)
- Pyridine (1.45 g, 18.33 mmol)
- 1-Chloroethyl chloroformate (2.0 ml, 18.3 mmol)
- Methylene chloride (30 ml)
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate



Procedure:

- A solution of cyclohexanol and pyridine in methylene chloride is prepared in a round-bottom flask.
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- 1-Chloroethyl chloroformate is added dropwise to the stirred solution over a period of 10 minutes.
- After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.[9]
- The reaction mixture is then washed three times with 30-ml portions of saturated aqueous sodium chloride.[9]
- The organic layer is dried over anhydrous magnesium sulfate.[9]
- The solvent is removed by distillation under reduced pressure to yield the final product as a colorless oil.[9]

Yield: 3.31 g (88%)[9]

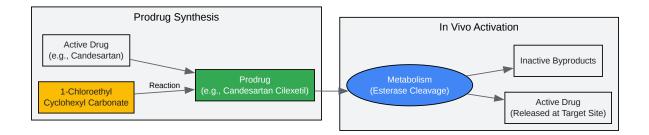
Applications in Drug Development

1-Chloroethyl Cyclohexyl Carbonate is a crucial intermediate in the synthesis of several pharmaceutical agents.[3][10] Its primary application is in the formation of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug.[8] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[8]

A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[4] The (1-cyclohexyloxycarbonyloxy)ethyl group is attached to the parent drug molecule as a promoiety.[8]

Role as a Prodrug Moiety





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Caption: Logical relationship of **1-Chloroethyl Cyclohexyl Carbonate** in prodrug synthesis and activation.

Analytical Methods

The purity and identity of **1-Chloroethyl Cyclohexyl Carbonate** are typically assessed using chromatographic and spectroscopic techniques.

- Gas Chromatography (GC): Used to determine the purity of the compound and to quantify impurities such as dicyclohexyl carbonate and unreacted cyclohexanol.[3]
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, with a mobile phase consisting of acetonitrile, water, and phosphoric acid.
 [11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is used to confirm the structure of the compound. The characteristic peaks for the protons in the molecule have been reported.[10]

Safety and Handling

1-Chloroethyl Cyclohexyl Carbonate is considered harmful and an irritant.[3] Proper safety precautions must be taken during its handling and storage.

Hazard Information



Hazard	Description
Health Hazards	Irritating to skin, mucous membranes, and eyes. [3] May be harmful if swallowed or inhaled.
Physical Hazards	Combustible liquid.[1] Flashpoint: 100 °C (Tag closed cup).[3]
Environmental Hazards	No specific data available, but release into the environment should be avoided.

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12][13][14]
- Handling: Use in a well-ventilated area.[13] Avoid contact with skin and eyes.[12][13] Avoid breathing vapors.[1][12]
- Storage: Store in a tightly closed original drum in a covered, dry, and well-ventilated warehouse.[3] Recommended storage temperature is below 15°C.[3] Some sources recommend storage at 2-8°C.[1][15] The product is stable under these conditions.[3]

Conclusion

1-Chloroethyl Cyclohexyl Carbonate is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its primary application lies in the pharmaceutical industry, particularly in the development of prodrugs to improve the therapeutic efficacy of active pharmaceutical ingredients. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and storage. This guide provides a foundational understanding for researchers and professionals working with this compound.

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